molecular formula C9H18ClNO2 B14780812 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride

2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B14780812
M. Wt: 207.70 g/mol
InChI Key: KZWCKXFWYIHOGG-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions for this hydrogenation process include the use of a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by nucleophiles like alcohols or amines.

Major Products

    Oxidation: Formation of nitroxide radicals.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for nitroxide radicals.

    Biology: Employed in the study of enzyme mechanisms and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

    Medicine: Investigated for its potential therapeutic properties, including antiarrhythmic activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. For example, its nitroxide derivatives can act as antioxidants by scavenging free radicals and protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another nitrogen-containing heterocycle with similar steric properties.

    2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid hydrochloride.

    3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used in similar applications.

Uniqueness

This compound is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful in the synthesis of stable nitroxide radicals and as a building block in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its versatility and importance.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)5-6(7(11)12)9(3,4)10-8;/h6,10H,5H2,1-4H3,(H,11,12);1H

InChI Key

KZWCKXFWYIHOGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)O)C.Cl

Origin of Product

United States

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